3-Amino-3-(2,3-difluorophenyl)propan-1-ol
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Overview
Description
3-Amino-3-(2,3-difluorophenyl)propan-1-ol is an organic compound with the molecular formula C9H11F2NO and a molecular weight of 187.19 g/mol . This compound features a propanol backbone substituted with an amino group and a difluorophenyl group, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-3-(2,3-difluorophenyl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2,3-difluorobenzaldehyde.
Amination: The aldehyde group is converted to an amino group through reductive amination using reagents like sodium cyanoborohydride.
Reduction: The intermediate is then reduced to yield the final product, this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. These methods often utilize continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-Amino-3-(2,3-difluorophenyl)propan-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).
Reduction: The compound can be reduced to form different derivatives using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.
Common Reagents and Conditions
Oxidation: PCC, DMSO (Dimethyl sulfoxide)
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Acyl chlorides, anhydrides
Major Products
Oxidation: 3-(2,3-Difluorophenyl)propanal
Reduction: 3-Amino-3-(2,3-difluorophenyl)propan-1-amine
Substitution: 3-Acetamido-3-(2,3-difluorophenyl)propan-1-ol
Scientific Research Applications
3-Amino-3-(2,3-difluorophenyl)propan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Amino-3-(2,3-difluorophenyl)propan-1-ol involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and other proteins.
Pathways Involved: The compound may modulate biochemical pathways by inhibiting or activating specific enzymes or receptors.
Comparison with Similar Compounds
Similar Compounds
- 3-Amino-3-(2,4-difluorophenyl)propan-1-ol
- 3-Amino-3-(3,5-difluorophenyl)propan-1-ol
- 3-Amino-2-(2,4-difluorophenyl)propan-1-ol hydrochloride
Uniqueness
3-Amino-3-(2,3-difluorophenyl)propan-1-ol is unique due to its specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. This distinct structure allows for unique interactions with molecular targets, making it a valuable compound in research and development.
Properties
Molecular Formula |
C9H11F2NO |
---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
3-amino-3-(2,3-difluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11F2NO/c10-7-3-1-2-6(9(7)11)8(12)4-5-13/h1-3,8,13H,4-5,12H2 |
InChI Key |
UCCMLMIJLWCYFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C(CCO)N |
Origin of Product |
United States |
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